molecular formula C8H10BrN B1269849 (S)-(-)-1-(4-Bromophenyl)ethylamine CAS No. 27298-97-1

(S)-(-)-1-(4-Bromophenyl)ethylamine

Cat. No. B1269849
CAS RN: 27298-97-1
M. Wt: 200.08 g/mol
InChI Key: SOZMSEPDYJGBEK-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (S)-(-)-1-(4-Bromophenyl)ethylamine involves complex reactions. For instance, 1-Methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles were synthesized using Sulfide etherification, Aminating, and Nenitzescu reactions, highlighting the intricate steps involved in synthesizing bromophenyl compounds (L. Dan, 2006). Additionally, the enantioselective acylation of 1-(3′-bromophenyl)ethylamine, a compound structurally similar to (S)-(-)-1-(4-Bromophenyl)ethylamine, was achieved using lipase-mediated (R)-selective acylation (I. Gill, Jagbandhu Das, Ramesh N. Patel, 2007).

Molecular Structure Analysis

The molecular structure of (S)-(-)-1-(4-Bromophenyl)ethylamine and its derivatives is characterized by specific molecular packing and crystal structures. For example, a study on the enantiopure (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine showed a compact and dense three-dimensional arrangement associated with the biphenyl group, influenced by the stereogenic carbon atom (J. Ramírez-Márquez et al., 2019).

Chemical Reactions and Properties

Compounds like (S)-(-)-1-(4-Bromophenyl)ethylamine exhibit unique reactivity due to their structural features. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate indicates the complex chemical reactions these compounds undergo (M. Sapnakumari et al., 2014).

Physical Properties Analysis

The physical properties of (S)-(-)-1-(4-Bromophenyl)ethylamine derivatives can be gleaned from studies on similar compounds. For instance, the study of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provides insights into the physical properties of bromophenyl compounds, such as crystal packing stability influenced by weak O–H...O intermolecular interactions (M. Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties of (S)-(-)-1-(4-Bromophenyl)ethylamine can be understood by studying the chemical behavior of related compounds. For example, the synthesis and reactivity insights of a chiral photochromic Schiff base synthesized from (R)-(+)-1-(4-bromophenyl)ethylamine reveal the diverse chemical properties, including photochromic behavior and intramolecular hydrogen bonding, that bromophenyl compounds can exhibit (R. Moriwaki, T. Akitsu, 2015).

Scientific Research Applications

Chiral Separation via HPLC

Another application involves the use of (S)-(-)-1-(4-Bromophenyl)ethylamine in chiral separation. Morris, Greally, and Cairns (1996) utilized normal phase HPLC to separate the enantiomers of this compound. They proposed a retention mechanism based on a three-point interaction model, highlighting the importance of steric attraction/repulsion in the process (Morris, Greally, & Cairns, 1996).

Application in Intelligent Druggery Design

In the field of intelligent druggery design, (S)-(-)-1-(4-Bromophenyl)ethylamine has been explored for its potential. Guo (2001) researched the capability of Artificial Neural Networks (ANN) in this domain, training the BP ANN with structural parameters and biological activities of N, N-dimethyl 2 bromo(substituted phenyl) ethylamines, a category that includes this compound. The study demonstrated significant progress in the intelligence of the ANN with the growth of training patterns (Guo, 2001).

Enantiomerically Pure Aza-Morita–Baylis–Hillman Adducts

Martelli, Orena, and Rinaldi (2011) used (S)-(-)-1-(4-Bromophenyl)ethylamine for the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts. They reacted 3-substituted (Z)-2-(bromomethyl)propenoates with this compound in the presence of quinidine, yielding enantiomerically pure products (Martelli, Orena, & Rinaldi, 2011).

Synthesis of Potential Antidepressants

In the pharmaceutical field, (S)-(-)-1-(4-Bromophenyl)ethylamine was involved in synthesizing potential antidepressants. Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit neurotransmitter uptake, which included compounds related to (S)-(-)-1-(4-Bromophenyl)ethylamine . Some analogues showed effects in the rat pineal gland, indicating potential rapid onset of antidepressant activity (Yardley et al., 1990).

Synthesis of Imaging Agents for Tumors

In the context of medical imaging, (S)-(-)-1-(4-Bromophenyl)ethylamine was used in the synthesis of imaging agents. John et al. (1996) synthesized bromo and iodo derivatives of this compound, which were evaluated for their affinities to sigma-1 and sigma-2 receptor subtypes. These compounds showed promise as radiopharmaceuticals for imaging sigma receptor-positive tumors (John et al., 1996).

Safety And Hazards

“(S)-(-)-1-(4-Bromophenyl)ethylamine” is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, Skin Corr. 1B, and Skin Sens. 1 . It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

“(S)-(-)-1-(4-Bromophenyl)ethylamine” may be used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors . This suggests potential future directions in the development of antagonists and radioligands for rat P2X7 receptors.

properties

IUPAC Name

(1S)-1-(4-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMSEPDYJGBEK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280072
Record name (αS)-4-Bromo-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-1-(4-Bromophenyl)ethylamine

CAS RN

27298-97-1
Record name (αS)-4-Bromo-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27298-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-4-Bromo-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
A Mendoza, S Bernès, G Hernández-Téllez… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C22H20Br2N2S, was synthesized under solvent-free conditions. The molecule shows crystallographic C2 symmetry, with the S atom of the central thiophene ring …
Number of citations: 2 scripts.iucr.org
GEM Morales, ÁM Martínez, RG Pérez - academia.edu
This research deals with the synthesis of chiral imines, also known as Schiff bases, using the “Solvent Free” method of Green Chemistry, which allows the development of processes that …
Number of citations: 0 www.academia.edu
M Pallavicini, C Bolchi, L Fumagalli, E Valoti… - Tetrahedron …, 2002 - Elsevier
A number of chiral 1-arylethylamines and 1-alkylethylamines were resolved with the 3-carboxy-2-naphthoate of isopropylidene glycerol 2, previously reported to be an even more …
Number of citations: 13 www.sciencedirect.com
M Yamamoto, H Nohira, M Masaki - Chirality, 1990 - Wiley Online Library
The title compound (±)‐1 (CN‐100) was efficiently resolved into a pair of enantiomers by fractional crystallization of the diastereomeric salts of (−)‐and (+)‐1‐phenylethylamine. The …
Number of citations: 13 onlinelibrary.wiley.com
S Shen, S Ma, H Lee, C Manolescu… - Journal of liquid …, 2009 - Taylor & Francis
Separation of an aromatic amine is presented using Chirosil RCA(+), which consists of a chemically bonded crown ether tetracarboxylic acid stationary phase. To separate this amine, …
Number of citations: 12 www.tandfonline.com
DL Donnelly-Roberts, MT Namovic, B Surber… - …, 2009 - Elsevier
ATP-sensitive P2X7 receptors are localized on cells of immunological origin including peripheral macrophages and glial cells in the CNS. Activation of P2X7 receptors leads to rapid …
Number of citations: 111 www.sciencedirect.com
PJ Huang, K Taniguchi, M Shigefuji… - Advanced …, 2021 - Wiley Online Library
The control of the optoelectronic properties of 2D organic–inorganic hybrid perovskite (2D‐OIHP) lead halides is an increasingly prevalent topic. Herein, the observation of the circular …
Number of citations: 40 onlinelibrary.wiley.com
AE Pashenko, A Gaidai, N Hryhoriev… - … Process Research & …, 2023 - ACS Publications
Methyladamantane and its derivatives are rare chemotypes for industrial and even wide research use. The proposed scalable and inexpensive approach to such compounds opens the …
Number of citations: 2 pubs.acs.org
M Berger, B Albrecht, A Berces… - Journal of medicinal …, 2001 - ACS Publications
Since the pathogenesis of allergic diseases is associated with elevated levels of immunoglobulin E (IgE), we developed a high throughput reporter gene assay in a human B-cell line to …
Number of citations: 61 pubs.acs.org
A Pietropaolo, A Mattoni, G Pica, M Fortino, G Schifino… - Chem, 2022 - cell.com
Molecular asymmetry occurs at all scales in nature, spanning organic to inorganic frameworks with consequences of high significance. For this reason, asymmetric organic and …
Number of citations: 25 www.cell.com

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